molecular formula C20H22N4O2S B2983019 2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-64-8

2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2983019
CAS No.: 628278-64-8
M. Wt: 382.48
InChI Key: KUMPHRVKEMJHFJ-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Multicomponent Reactions

A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), linked to aromatic cores like benzene and pyridine, have been prepared via multicomponent reactions. These compounds were synthesized to explore their potential applications in various fields of chemistry and materials science. The process involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and aromatic aldehydes, showcasing the versatility of this chemical backbone in synthesizing complex molecules (Diab et al., 2021).

DNA Photocleavage and Binding Studies

Research into bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) has extended into the biological domain, where their interactions with DNA and bovine serum albumin (BSA) were investigated. One compound, in particular, exhibited notable DNA photocleavage capabilities under UV-A light and showed promising binding affinities towards CT-DNA and BSA. This study underscores the potential biomedical applications of these compounds, including their role in targeted therapies or as part of drug delivery systems (Ragheb et al., 2022).

Versatility as Precursors

The bis(sulfanediyl) group within the 2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione structure serves as a versatile precursor for synthesizing novel hybrid molecules. These molecules are linked to various moieties such as aryl, heteroaryl, and spirocyclic-oxindole, demonstrating the compound's utility in creating diverse chemical entities for further research and development (Diab et al., 2021).

Properties

IUPAC Name

2-butylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-3-10-27-20-23-18-17(19(26)24-20)15(12-6-5-9-21-11-12)16-13(22-18)7-4-8-14(16)25/h5-6,9,11,15H,2-4,7-8,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPHRVKEMJHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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